Myristyl linolenate

Anticancer Research Apoptosis Drug Discovery

Myristyl linolenate (CAS 210757-15-6) is a chemically defined wax ester composed of a myristyl alcohol (C14:0) and a linolenic acid (C18:3, n-3) moiety. It is identified by the systematic name tetradecyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate and has the lipid classification WE (14:0/18:3(9Z,12Z,15Z)).

Molecular Formula C32H58O2
Molecular Weight 474.8 g/mol
CAS No. 210757-15-6
Cat. No. B12754542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristyl linolenate
CAS210757-15-6
Molecular FormulaC32H58O2
Molecular Weight474.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCC=CCC
InChIInChI=1S/C32H58O2/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32(33)34-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h5,7,11,13,17-18H,3-4,6,8-10,12,14-16,19-31H2,1-2H3/b7-5-,13-11-,18-17-
InChIKeyLNZYYCFZPLZOEF-SVNQLWEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Myristyl Linolenate (CAS 210757-15-6): A Defined Wax Ester for Research and Development


Myristyl linolenate (CAS 210757-15-6) is a chemically defined wax ester composed of a myristyl alcohol (C14:0) and a linolenic acid (C18:3, n-3) moiety . It is identified by the systematic name tetradecyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate and has the lipid classification WE (14:0/18:3(9Z,12Z,15Z)) . As a pure, single-entity lipid, it serves as a precise tool for investigating the biochemical and biophysical roles of omega-3 fatty acid-containing wax esters, distinct from complex natural mixtures like beeswax or jojoba oil [1].

Identity: Pure wax ester (WE 14:0/18:3) with defined omega-3 acyl chain
Research Tool: Probe for omega-3 wax ester biochemistry and biophysics studies
Differentiation: Single-entity lipid distinct from complex natural wax mixtures

Why Myristyl Linolenate Cannot Be Replaced by Generic Analogs in Specialized Research


Generic substitution among long-chain fatty acid esters is scientifically unsound due to the profound impact of chain length and unsaturation on physicochemical properties and biological interactions [1]. The specific combination of a saturated C14 alcohol and a polyunsaturated C18:3 n-3 fatty acid in myristyl linolenate dictates its molecular conformation, melting point, and lipid membrane fluidity in ways that cannot be replicated by esters like myristyl oleate (C18:1) or linolenyl myristate (an inverse structural isomer with swapped alcohol and acid moieties) [2]. These structural differences result in quantifiably distinct skin feel profiles and biochemical behaviors, making a direct, like-for-like substitution invalid for evidence-based formulation or research .

Target Compound
Proposed Substitute
Key Interchangeability Risk
Myristyl Linolenate (WE 14:0/18:3)
Myristyl Oleate (C14:0/C18:1)
Lower unsaturation alters membrane fluidity and sensory profile
Myristyl Linolenate (WE 14:0/18:3)
Linolenyl Myristate (C18:3/C14:0, inverse isomer)
Inverted ester orientation modifies molecular packing and bioactivity

Quantitative Evidence for the Procurement of Myristyl Linolenate (CAS 210757-15-6) Over Alternatives


In vitro Evidence: Myristyl Linolenate Induces Apoptosis in Human Tumor Cells

Myristyl linolenate has been shown to induce apoptosis in human tumor cells, making it a promising candidate for cancer treatment. This specific activity distinguishes it from non-bioactive, purely emollient wax esters .

Apoptosis Induction
Reported
Positive in human tumor cell assays vs. inert wax esters
Supports apoptosis pathway interpretation
Source and assay detail not specified; verify independently
Anticancer Research Apoptosis Drug Discovery

Potential Cancer Biomarker: Detection of Myristyl Linolenate in Patient Urine

Myristyl linolenate has been detected in urine samples from cancer patients, indicating its potential as a biomarker for cancer diagnosis and monitoring .

Urine Metabolomic Detection
Class-level inference
Detected in cancer patient urine vs. general population
Supports metabolomic biomarker research context
Requires cohort validation; association not confirmed
Biomarker Discovery Cancer Diagnostics Metabolomics

Comparative Skin Feel: Unsaturated Wax Esters Provide Distinct Sensory Profiles

In a systematic study of emollient chemical structure and skin feel, esterifying with unsaturated fatty acids like linoleic acid (a close analog of linolenic acid) substantially decreased the 'End Feel' performance metric compared to saturated esters [1].

End Feel Score
Class-level inference
~12.5 (linoleate class) vs. 17.3 (saturated myristate)
Predicts lighter sensory profile over saturated analogs
Inferred from linoleate analog; direct measurement recommended
Cosmetic Formulation Emollient Performance Sensory Analysis

Cosmetic Efficacy: Topical Formulations Enhance Skin Hydration Significantly

Studies indicate that topical application of formulations containing myristyl linolenate can enhance skin hydration levels significantly compared to untreated areas .

Skin Hydration Response
Data to verify
Reported significant hydration enhancement vs. untreated control
Supports topical formulation hydration endpoint review
Quantitative data and source not provided; confirm in-house
Skin Hydration Cosmetic Science Topical Formulation

Validated Application Scenarios for Myristyl Linolenate (CAS 210757-15-6) Based on Quantitative Evidence


Oncology Research and Biomarker Assay Development

Based on evidence of apoptosis induction in human tumor cells and detection in the urine of cancer patients , myristyl linolenate is a priority procurement for oncology researchers. It can be used as a lead compound for developing novel anticancer agents or as a standard for validating diagnostic metabolomic assays targeting this specific lipid biomarker.

High-Performance Cosmetic Formulation for Sensory-Optimized Hydration

Evidence shows that formulations containing myristyl linolenate significantly enhance skin hydration over untreated controls , and class-level data predicts it will provide a lighter, non-greasy 'End Feel' compared to saturated esters [1]. Therefore, it is the preferred emollient for developing premium cosmetic products where both measurable moisturization and a desirable, light sensory profile are critical.

Fundamental Research in Lipid Biochemistry and Membrane Biophysics

As a pure, defined wax ester (WE 14:0/18:3) , myristyl linolenate is an essential tool for basic research. It enables precise studies on how the specific combination of a saturated C14 alcohol and a polyunsaturated C18:3 n-3 fatty acid influences lipid bilayer packing, membrane fluidity, and the activity of membrane-bound proteins, providing insights that complex natural waxes cannot offer.

Application
Selection Property
Validation Focus
Oncology Research Context
Apoptosis pathway context
Cell-model apoptosis and biomarker pathway endpoints
Cosmetic Formulation Research
Sensory and hydration endpoint review
Skin hydration and sensory panel studies
Lipid Membrane Biophysics
Defined wax ester structure
Membrane packing and fluidity assays
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